2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex chemical compound that belongs to the class of purine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure, which includes multiple methyl and butyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with butyl and methyl groups under controlled conditions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Scientific Research Applications
2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4,7,8-trimethylpurine
- 6-Propan-2-ylpurine
- 4,7,8-Trimethylimidazole
Uniqueness
Compared to similar compounds, 2-Butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione exhibits unique reactivity and stability due to its specific substitution pattern. The presence of multiple alkyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biological molecules, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-butyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-7-8-9-20-15(23)13-14(19(6)17(20)24)18-16-21(10(2)3)11(4)12(5)22(13)16/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHCNTZTYOIRIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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